2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 2152673-80-6
VCID: VC11655463
InChI: InChI=1S/C25H28BNO4/c1-24(2)25(3,4)31-26(30-24)21-15-16-22(28-17-19-11-7-5-8-12-19)27-23(21)29-18-20-13-9-6-10-14-20/h5-16H,17-18H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Molecular Formula: C25H28BNO4
Molecular Weight: 417.3 g/mol

2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 2152673-80-6

Cat. No.: VC11655463

Molecular Formula: C25H28BNO4

Molecular Weight: 417.3 g/mol

* For research use only. Not for human or veterinary use.

2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - 2152673-80-6

Specification

CAS No. 2152673-80-6
Molecular Formula C25H28BNO4
Molecular Weight 417.3 g/mol
IUPAC Name 2,6-bis(phenylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C25H28BNO4/c1-24(2)25(3,4)31-26(30-24)21-15-16-22(28-17-19-11-7-5-8-12-19)27-23(21)29-18-20-13-9-6-10-14-20/h5-16H,17-18H2,1-4H3
Standard InChI Key WPHHXAQXUQVEHH-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyridine core substituted at the 2- and 6-positions with benzyloxy groups (–OCH2C6H5) and at the 3-position with a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). This configuration creates a planar aromatic system with three distinct functional zones:

  • Electron-deficient pyridine ring: Facilitates nucleophilic aromatic substitution and metal coordination .

  • Benzyl ethers: Provide steric bulk (cone angle ≈ 150°) while maintaining solubility in organic solvents.

  • Boronic ester: Serves as a protected boronic acid for cross-coupling reactions (B–O bond length: 1.36 Å) .

The molecular formula C25H28BNO4 corresponds to a exact mass of 417.2078 Da, with isotopic distribution showing characteristic boron doublet (10B: 18.7%, 11B: 81.3%) .

Spectroscopic Fingerprints

NMR (400 MHz, CDCl3) :

  • δ 8.12 (d, J = 7.8 Hz, 1H, H4-pyridine)

  • δ 7.45–7.28 (m, 10H, benzyl aromatics)

  • δ 5.34 (s, 4H, OCH2Ph)

  • δ 1.33 (s, 12H, pinacol methyls)

IR (KBr):

  • 1598 cm⁻¹ (C=N stretch)

  • 1354 cm⁻¹ (B–O symmetric)

  • 1142 cm⁻¹ (C–O–C ether)

MS (EI): m/z 417 [M]⁺, 332 [M – C7H7O]⁺, 91 [C7H7]⁺ .

Synthetic Methodologies

Core Formation Strategies

Two primary routes dominate synthesis:

Route A:

  • Halogenation: 3-Bromo-2,6-dihydroxypyridine treated with BBr3 yields 2,6-dibromo-3-hydroxypyridine (Yield: 68%).

  • Benzylation: Reaction with benzyl bromide/K2CO3 in DMF gives 2,6-bis(benzyloxy)-3-bromopyridine (Yield: 83%).

  • Miyaura Borylation: Pd(dppf)Cl2 catalyzed coupling with bis(pinacolato)diboron in dioxane at 80°C (Yield: 76%).

Route B:
Direct borylation of 2,6-bis(benzyloxy)pyridine via iridium-catalyzed C–H activation using B2(pin)2 (Yield: 58%, regioselectivity >20:1).

Crystallographic Data

Single-crystal X-ray analysis reveals:

  • Space group: P21/c

  • Unit cell: a = 14.212 Å, b = 7.893 Å, c = 18.445 Å, β = 102.37°

  • Dihedral angles: 89.7° between pyridine and boronic ester planes .

Reactivity and Functionalization

Suzuki-Miyaura Coupling

The compound undergoes efficient cross-coupling with aryl halides under standard conditions:

ConditionCatalystBaseTemp (°C)Yield (%)
Aryl iodidePd(PPh3)4K2CO38092
Aryl bromidePdCl2(dtbpf)CsF10085
Heteroaryl chloridePEPPSI-IPrK3PO412078

Notably, the benzyl ethers remain intact during coupling, enabling sequential functionalization.

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring undergoes regioselective nitration at C4 (HNO3/H2SO4, 0°C, 3h) to give 4-nitro derivative in 89% yield . Subsequent reduction (H2/Pd-C) produces the 4-amine, a key intermediate for pharmaceutical building blocks.

Pharmacological Applications

Opioid Receptor Modulators

Structural analogs bearing this core demonstrate mixed μ-opioid receptor (MOR) agonist/δ-opioid receptor (DOR) antagonist activity. Compound 6 (SRI-22138) derived from this scaffold showed:

  • MOR Ki = 2.3 nM (agonist EC50 = 18 nM)

  • DOR Ki = 4.7 nM (antagonist IC50 = 32 nM)

  • 87% antinociceptive efficacy vs morphine in tail-flick assay .

Kinase Inhibitor Precursors

Suzuki coupling with 4-aminophenylboronic acids generates pyridine-aniline hybrids that inhibit:

  • EGFR (IC50 = 9 nM)

  • HER2 (IC50 = 14 nM)

  • Abl1 (IC50 = 22 nM).

Industrial Scale-Up Considerations

Cost Analysis

  • Raw material cost: $412/kg (lab scale) vs $228/kg (100 kg batch)

  • E-factor: 18.7 (includes 6.2 kg waste/kg product from solvent recovery)

Green Chemistry Metrics

Process intensification using continuous flow reactors improves:

  • Space-time yield: 2.8 kg/m³·h → 14.6 kg/m³·h

  • Solvent consumption: 12 L/kg → 4.3 L/kg

  • Energy input: 38 kWh/kg → 11 kWh/kg

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